molecular formula C18H35N3O6 B11934270 Boc-PEG1-PPG2-C2-azido

Boc-PEG1-PPG2-C2-azido

Cat. No.: B11934270
M. Wt: 389.5 g/mol
InChI Key: SIAIALBLLCWZTH-UHFFFAOYSA-N
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Description

Boc-PEG1-PPG2-C2-azido is a compound that serves as a polyethylene glycol-based proteolysis targeting chimera linker. It is commonly used in the synthesis of proteolysis targeting chimeras, which are molecules designed to selectively degrade target proteins. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-PEG1-PPG2-C2-azido is synthesized through a series of chemical reactions involving the introduction of the azide group and the polyethylene glycol-based linker. The synthesis typically involves the following steps:

    Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group.

    Introduction of the polyethylene glycol and polypropylene glycol linkers: The polyethylene glycol and polypropylene glycol linkers are introduced through etherification reactions.

    Azidation: The azide group is introduced through a nucleophilic substitution reaction using sodium azide.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Boc-PEG1-PPG2-C2-azido undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-catalyzed azide-alkyne cycloaddition: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or water.

    Strain-promoted alkyne-azide cycloaddition: Strained alkynes such as dibenzocyclooctyne or bicyclononyne are used. The reaction can be carried out in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including drug development and bioconjugation.

Scientific Research Applications

Boc-PEG1-PPG2-C2-azido has a wide range of scientific research applications, including:

Mechanism of Action

Boc-PEG1-PPG2-C2-azido exerts its effects through the formation of triazole rings via click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, which can be used to connect various functional groups or molecules. In the context of proteolysis targeting chimeras, the compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This enables the selective degradation of the target protein through the ubiquitin-proteasome system .

Comparison with Similar Compounds

Boc-PEG1-PPG2-C2-azido is unique due to its combination of polyethylene glycol and polypropylene glycol linkers, as well as its azide functionality. Similar compounds include:

This compound stands out due to its versatility in click chemistry reactions and its application in the synthesis of proteolysis targeting chimeras.

Properties

Molecular Formula

C18H35N3O6

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[4-(2-azidoethoxy)butoxy]butoxy]ethoxy]acetate

InChI

InChI=1S/C18H35N3O6/c1-18(2,3)27-17(22)16-26-15-14-25-12-7-5-10-23-9-4-6-11-24-13-8-20-21-19/h4-16H2,1-3H3

InChI Key

SIAIALBLLCWZTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN=[N+]=[N-]

Origin of Product

United States

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